molecular formula C4H4LiN3O2 B2994818 Lithium 3-methyl-1H-1,2,4-triazole-5-carboxylate CAS No. 1955507-13-7

Lithium 3-methyl-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B2994818
CAS No.: 1955507-13-7
M. Wt: 133.04
InChI Key: MNZVFHNNEYBLQZ-UHFFFAOYSA-M
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Description

Lithium 3-methyl-1H-1,2,4-triazole-5-carboxylate (CAS 1955507-13-7) is a chemically stable carboxylate salt of a functionalized 1,2,4-triazole, serving as a valuable building block for drug discovery and materials science . The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, featured in more than 30 approved drugs, including the antiviral Ribavirin and the antifungal Voriconazole . This compound is readily obtained through the saponification of the corresponding ester precursors, a process that provides a stable and isolable salt, avoiding the decarboxylation issues associated with the free acid . As a versatile synthetic intermediate, it is ideal for generating diverse chemical libraries for lead-oriented synthesis. Its potential extends beyond pharmaceuticals into coordination chemistry, where it can act as a ligand for constructing coordination polymers, materials for light-emitting diodes, and other advanced functional materials . The compound should be stored under an inert atmosphere at room temperature . This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

lithium;5-methyl-1H-1,2,4-triazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2.Li/c1-2-5-3(4(8)9)7-6-2;/h1H3,(H,8,9)(H,5,6,7);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZVFHNNEYBLQZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=NC(=NN1)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955507-13-7
Record name lithium 5-methyl-1H-1,2,4-triazole-3-carboxylate
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Biological Activity

Lithium 3-methyl-1H-1,2,4-triazole-5-carboxylate is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a lithium ion coordinated with a triazole ring, which is known for its ability to interact with various biological targets. The presence of the lithium ion enhances the compound's solubility and may influence its reactivity and biological interactions compared to other triazole derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The triazole ring can bind to enzymes or receptors, inhibiting their function and leading to various biological effects. While the precise mechanisms remain under investigation, studies suggest potential pathways include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It may modulate receptor activity, influencing cellular signaling processes.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer properties of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
K562 (Chronic Myeloid Leukemia)13.6 ± 0.3
CCRF-SB (Acute Lymphoblastic Leukemia)112 ± 19

These findings indicate that the compound exhibits potent anti-proliferative effects, suggesting its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties. It showed significant inhibition of nitric oxide production in LPS-induced RAW 264.7 macrophages, indicating its potential as an anti-inflammatory agent. Comparative studies revealed that it outperformed standard anti-inflammatory drugs like Celecoxib and Indomethacin in certain assays .

Case Study 1: Leukemia Treatment

In a controlled study involving leukemia cell lines, this compound was administered at varying concentrations. The results indicated a dose-dependent response in cell viability reduction, with lower IC50 values compared to existing treatments like ribavirin. This positions the compound as a promising candidate for further clinical development in hematological malignancies .

Case Study 2: In Vivo Anti-inflammatory Effects

A recent animal model study evaluated the in vivo efficacy of this compound in reducing inflammation. The results demonstrated significant reductions in inflammatory markers when compared to controls treated with traditional non-steroidal anti-inflammatory drugs (NSAIDs), supporting its therapeutic potential for inflammatory diseases .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes critical differences between lithium 3-methyl-1H-1,2,4-triazole-5-carboxylate and its analogs:

Compound Name Molecular Formula Substituents (Position) Key Properties/Applications Source
This compound C₅H₆LiN₃O₂* 3-methyl Hypothetical; potential for tailored solubility/reactivity
Lithium 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate C₅H₆LiN₃O₂ 1,3-dimethyl Higher hydrophobicity; ChemSpider ID: 65422474
Lithium 1-isopropyl-1H-1,2,4-triazole-5-carboxylate C₇H₁₀LiN₃O₂ 1-isopropyl Bulkier substituent; commercial availability

*Note: Molecular formula inferred based on structural analogs.

Substituent Impact:
  • Methyl vs. Dimethyl: The 1,3-dimethyl analog () introduces additional steric hindrance, which may reduce hydrogen-bonding capacity compared to the mono-methyl derivative. This could alter crystal packing behavior and solubility .

Physicochemical Properties

  • Hydrogen Bonding : The carboxylate group and triazole nitrogen atoms participate in hydrogen bonding, influencing crystal structure (e.g., via Etter’s graph-set analysis) . Dimethyl and isopropyl substituents may disrupt these interactions, reducing crystallinity.
  • Thermal Stability : Lithium salts generally exhibit high thermal stability, but bulky substituents (e.g., isopropyl) could lower melting points due to hindered packing.

Q & A

Q. What are the optimal synthetic routes for Lithium 3-methyl-1H-1,2,4-triazole-5-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis of triazole carboxylates typically involves condensation reactions between substituted triazoles and lithium salts under controlled conditions. For example, analogous compounds like ethyl 3-(2-morpholinoethyl)-1H-1,2,4-triazole-5-carboxylate are synthesized via refluxing precursors in polar solvents (e.g., methanol or ethanol) with acid/base catalysts . Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar ratio of triazole to lithium hydroxide) and temperature control (60–80°C). Impurities such as unreacted lithium salts or byproducts (e.g., dimeric species) can be minimized via recrystallization in ethanol-water mixtures .

Q. What analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving crystal structures, as demonstrated for 3-ethyl-1H-1,2,4-triazole-5(4H)-thione derivatives . Fourier-transform infrared spectroscopy (FTIR) identifies carboxylate (C=O stretch ~1650–1700 cm⁻¹) and triazole ring (C–N stretch ~1500 cm⁻¹) functional groups. Solid-state nuclear magnetic resonance (SS-NMR) can probe lithium-ion coordination environments, while thermogravimetric analysis (TGA) assesses thermal stability up to decomposition temperatures (~250–300°C for similar compounds) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electrochemical behavior of this compound in lithium-ion battery applications?

DFT calculations using generalized gradient approximation (GGA) functionals (e.g., PBE) and projector augmented-wave (PAW) pseudopotentials are critical for modeling lithium-ion migration barriers and electronic band structures . For example, studies on Li(Ni₀.₅Mn₀.₅)O₂ used DFT to identify crystal-structure modifications that enhance Li⁺ diffusivity, a strategy applicable to triazole-based salts . Key parameters include:

  • Li⁺ binding energy to carboxylate groups (indicative of ion dissociation efficiency).
  • Charge transfer kinetics at electrode-electrolyte interfaces .
    Software packages like VASP enable iterative diagonalization and self-consistent field calculations to simulate bulk and surface properties .

Q. What methodologies resolve contradictions between experimental and computational data on lithium-ion transport mechanisms?

Discrepancies often arise from approximations in DFT (e.g., neglecting van der Waals interactions) or incomplete experimental characterization (e.g., unaccounted defects). A hybrid approach combines:

  • Ab initio molecular dynamics (AIMD) to simulate Li⁺ diffusion pathways at finite temperatures.
  • Electrochemical impedance spectroscopy (EIS) to measure ionic conductivity experimentally .
    For example, computational overestimation of Li⁺ mobility in oxides was reconciled by introducing entropy corrections derived from experimental Arrhenius plots .

Q. How do synthesis routes impact the compound’s performance as a solid electrolyte or cathode additive?

Variations in crystallinity and defect density (e.g., vacancies, grain boundaries) significantly alter ionic conductivity. For instance, solvothermal synthesis of triazole derivatives produces smaller crystallites (~50 nm) with higher surface area, enhancing Li⁺ mobility compared to solid-state methods . Electrochemical testing in half-cells (Li-metal anode, composite cathode) under controlled humidity (<10 ppm H₂O) quantifies cycle stability and capacity retention .

Methodological Considerations for Data Interpretation

Q. How should researchers design experiments to validate theoretical predictions of this compound’s redox activity?

  • Cyclic voltammetry (CV) at scan rates of 0.1–1 mV/s identifies redox peaks corresponding to Li⁺ insertion/extraction.
  • X-ray photoelectron spectroscopy (XPS) confirms oxidation state changes in transition metals (if present) or carboxylate ligands .
  • In situ XRD tracks structural evolution during charge/discharge cycles, detecting phase transitions or amorphization .

Q. What strategies mitigate challenges in synthesizing phase-pure samples for reproducibility?

  • Stoichiometric control : Use Schlenk-line techniques to prevent moisture/oxygen contamination.
  • Post-synthesis annealing at 200–300°C under inert gas (Ar/N₂) reduces amorphous phases .
  • Rietveld refinement of XRD data quantifies phase purity and refines lattice parameters .

Critical Analysis of Contradictions

  • Synthetic reproducibility : Variations in solvent purity (e.g., trace water in ethanol) can lead to inconsistent Li⁺ coordination, altering electrochemical performance .
  • Computational limitations : Standard DFT functionals underestimate bandgap energies in triazole derivatives, necessitating hybrid functionals (e.g., HSE06) for accurate predictions .

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